molecular formula C17H20N4O2S B2672355 N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021120-05-7

N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2672355
CAS No.: 1021120-05-7
M. Wt: 344.43
InChI Key: CZASSIAKCOGOJQ-UHFFFAOYSA-N
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Description

N-(6-((2-Morpholinoethyl)thio)pyridazin-3-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzamide moiety linked to a pyridazine ring, a scaffold recognized in the scientific literature for its potential biological activity . The compound's design is further modified with a (2-morpholinoethyl)thio linker, a feature intended to influence its physicochemical properties and interaction with biological targets . This compound is representative of a class of molecules investigated for modulating key biological pathways. Research on analogous pyridazine derivatives has explored their potential in targeting kinase signaling cascades, such as the MAPK pathway, which is critical in cellular processes like proliferation and survival . Other related compounds have been studied in the context of SMN-deficiency-related conditions, suggesting the pyridazine core is a versatile pharmacophore in neurological and oncological research . The presence of the morpholine group is a common strategy in drug design to enhance solubility and optimize pharmacokinetic profiles. This compound is intended for non-human research applications exclusively. It is strictly for use in laboratory settings to facilitate the exploration of new therapeutic agents and to study biochemical mechanisms. This product is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[6-(2-morpholin-4-ylethylsulfanyl)pyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-17(14-4-2-1-3-5-14)18-15-6-7-16(20-19-15)24-13-10-21-8-11-23-12-9-21/h1-7H,8-13H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZASSIAKCOGOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with 1,4-dicarbonyl compounds. This step often requires acidic or basic conditions to facilitate cyclization.

    Introduction of the Morpholinoethylthio Group: The morpholinoethylthio group is introduced via nucleophilic substitution reactions. This involves reacting the pyridazine derivative with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.

    Attachment of the Benzamide Moiety: The final step involves coupling the substituted pyridazine with benzoyl chloride under basic conditions, typically using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholinoethylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the pyridazine ring, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The exact mechanism of action of N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide depends on its specific application. Generally, it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholinoethylthio group may enhance its binding affinity to these targets, while the benzamide moiety could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzamide derivatives with sulfur-containing substituents. Below is a comparative analysis with analogs from the evidence:

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituent at Thio Position Pharmacophore Modifications Potential Applications Reference
N-(6-((2-Morpholinoethyl)thio)pyridazin-3-yl)benzamide Pyridazine 2-Morpholinoethyl Morpholine ring for solubility Hypothesized: Oncology, antivirals
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15) Benzamide Thienylmethyl Thiophene for π-π interactions Cancer, platelet aggregation inhibition
2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (Compound 20) Pyridinecarboxamide Isoxazolemethyl Nitrophenyl group for electron withdrawal Antiviral, antithrombotic
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45) Benzamide Oxadiazolemethyl Chloropyridine for bioactivity Oncology (DNA intercalation?)

Key Observations:

Substituent Effects: The morpholinoethylthio group in the target compound contrasts with thienylmethyl (Compound 15) or isoxazolemethyl (Compound 20). Morpholine’s oxygen and nitrogen atoms may improve aqueous solubility compared to hydrophobic thiophene or isoxazole . Electron-Withdrawing Groups: Compounds like Compound 20 (nitrophenyl) and Compound 45 (chloropyridine) prioritize electronic modulation for receptor binding, whereas the morpholino group in the target compound emphasizes pharmacokinetic optimization .

Biological Activity: While the target compound lacks explicit activity data, analogs like Compound 15 and 45 are patented for oncology applications. The morpholino group’s role in enhancing blood-brain barrier penetration could position the compound for CNS-related targets .

Synthetic Accessibility: Synthesis of benzamide derivatives typically involves acylation (e.g., benzoyl chloride with amino-thiol intermediates) followed by nucleophilic substitution, as seen in related compounds . The morpholinoethylthio group may require specialized coupling reagents due to steric hindrance.

Biological Activity

N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide is a synthetic compound belonging to the class of benzamides, which are known for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzamide moiety connected to a pyridazine ring .
  • A morpholinoethyl thio group , which enhances its biological activity.

These structural attributes suggest that this compound may exhibit unique pharmacological properties.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, preventing substrate interaction.
  • Protein-Ligand Interactions : It may modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.

Antinociceptive Properties

Studies involving pyridazinone derivatives with morpholino groups have demonstrated antinociceptive effects. This suggests that this compound could also possess pain-relieving properties, making it a candidate for pain management research.

Cancer Therapeutics

Given its structural features, the compound may serve as a lead in developing drugs targeting cancer. Its ability to undergo various chemical transformations allows for further optimization in drug development aimed at specific cancer pathways.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamideContains trifluoromethyl groupDifferent substitution pattern on the pyridazine ring
N-(3-(6-piperidinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamidePiperidine instead of morpholineVariation in nitrogen-containing ring structure
N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamideIndole core instead of pyridazineKnown for distinct biological activities

The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

  • Antimicrobial Research : Studies on fluorinated benzothiazolo imidazole derivatives have shown promising results against mycobacteria. Although direct studies on this compound are lacking, its fluorinated structure indicates potential for similar antimicrobial properties.
  • Pain Management Studies : Research on 3-pyridazinone derivatives has revealed antinociceptive properties. Future studies could explore whether this compound exhibits similar effects.
  • Cancer Therapeutics : The compound's unique structural features make it a valuable candidate for further research in drug development targeting specific diseases such as cancer and neurological disorders.

Q & A

Q. What are the key synthetic routes for synthesizing N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyridazine-thioether intermediate via nucleophilic substitution, using reagents like 2-morpholinoethanethiol under basic conditions (e.g., NaH in DMF) .
  • Step 2: Benzamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to attach the benzoyl group to the pyridazine core .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) ensure >95% purity .

Q. How is the compound characterized to confirm structural integrity?

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify protons and carbons adjacent to sulfur and morpholine groups (e.g., δ ~2.5 ppm for morpholine CH2_2, δ ~7.8 ppm for pyridazine protons) .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 415.18) .
  • HPLC: Retention time and UV absorption (λ ~254 nm) validate purity .

Q. What preliminary biological screening assays are recommended?

  • Kinase Inhibition: Use ATP-binding assays (e.g., ADP-Glo™) against kinases like PI3K or EGFR due to structural similarities to triazolopyridazine inhibitors .
  • Antimicrobial Activity: Broth microdilution (MIC determination) against S. aureus and E. coli .

Q. How should the compound be stored to maintain stability?

  • Conditions: Store at -20°C under inert gas (argon) in amber vials to prevent oxidation of the thioether bond .
  • Solubility: Pre-dissolve in DMSO (10 mM stock) for in vitro assays; avoid aqueous buffers with pH >8 to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for the morpholinoethyl-thioether linkage?

  • Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency in biphasic systems .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of the morpholine derivative, increasing yields by ~20% .
  • Kinetic Monitoring: Track reaction progress via TLC (Rf_f ~0.3 in 1:1 ethyl acetate/hexane) to terminate at maximal intermediate conversion .

Q. What strategies resolve contradictions in biological activity data?

  • Orthogonal Assays: Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays to rule out false positives .
  • Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., oxidized thioethers) that may interfere with activity .

Q. How can computational modeling guide target identification?

  • Molecular Docking: Use AutoDock Vina to simulate binding to Autotaxin (ATX), a target for inflammatory diseases, based on morpholine’s affinity for hydrophobic pockets .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of the benzamide-morpholine interaction in aqueous environments .

Q. What advanced techniques elucidate structure-activity relationships (SAR)?

  • Analog Synthesis: Replace the morpholine group with piperazine or thiomorpholine and compare IC50_{50} values in kinase assays .
  • Crystallography: Co-crystallize with target proteins (e.g., PI3Kγ) using SHELX for refinement; resolve electron density maps to identify key binding residues .

Q. How to address low bioavailability in preclinical studies?

  • Prodrug Design: Acetylate the benzamide NH to enhance membrane permeability; hydrolyze in vivo by esterases .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in pharmacokinetic studies .

Q. What methodologies validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of Autotaxin (ATX) in lysates after compound treatment .
  • BRET (Bioluminescence Resonance Energy Transfer): Quantify interactions with GPCRs using NanoLuc-tagged receptors .

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